7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-4H-chromen-4-one and 4-(morpholine-4-carbonyl)phenol.
Coupling Reaction: The 7-methoxy-4H-chromen-4-one is reacted with 4-(morpholine-4-carbonyl)phenol in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 7-hydroxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one.
Reduction: Formation of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4H-chromen-4-one: Lacks the phenoxy and morpholine-4-carbonyl groups, resulting in different biological activities.
3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
7-hydroxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one: The hydroxyl group may enhance its antioxidant properties compared to the methoxy derivative.
Uniqueness
7-methoxy-3-(4-(morpholine-4-carbonyl)phenoxy)-4H-chromen-4-one is unique due to the presence of both the methoxy and morpholine-4-carbonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
7-methoxy-3-[4-(morpholine-4-carbonyl)phenoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-16-6-7-17-18(12-16)27-13-19(20(17)23)28-15-4-2-14(3-5-15)21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTIOJVNKIEHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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